5-(2,5-dimethoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
5-(2,5-Dimethoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethoxyphenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with diphenylacetylene under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different functional groups.
4-Bromo-2,5-dimethoxyphenethylamine: Another compound with a dimethoxyphenyl group but different core structure.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a compound of significant interest .
Properties
Molecular Formula |
C24H23N3O2S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C24H23N3O2S/c1-28-19-13-14-23(29-2)20(15-19)22-16-21(17-9-5-3-6-10-17)26-27(22)24(30)25-18-11-7-4-8-12-18/h3-15,22H,16H2,1-2H3,(H,25,30) |
InChI Key |
ITMCKEBPHKUZQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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